(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16030149
InChI: InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6+
SMILES:
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol

(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol

CAS No.:

Cat. No.: VC16030149

Molecular Formula: C10H22O2Si

Molecular Weight: 202.37 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol -

Specification

Molecular Formula C10H22O2Si
Molecular Weight 202.37 g/mol
IUPAC Name (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol
Standard InChI InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6+
Standard InChI Key PTURWRRIBNABTN-VOTSOKGWSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OC/C=C/CO
Canonical SMILES CC(C)(C)[Si](C)(C)OCC=CCO

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a four-carbon chain with a hydroxyl group at position 1, an (E)-configured double bond between carbons 2 and 3, and a TBS-protected hydroxyl group at position 4. The TBS group (tert-butyldimethylsilyl) enhances the molecule’s lipophilicity and protects the alcohol from undesired reactions during synthetic sequences .

Key Structural Features:

  • Molecular Formula: C₁₀H₂₂O₂Si

  • Molecular Weight: 202.37 g/mol

  • IUPAC Name: (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol

  • SMILES: CC(C)(C)Si(C)OC/C=C/CO

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data are critical for confirming the compound’s structure. For instance, the ¹H-NMR spectrum of a related TBS-protected allylic alcohol (reported in the literature) shows characteristic signals:

  • δ 5.65–5.45 ppm: Doublets corresponding to the (E)-configured double bond protons.

  • δ 4.47–3.40 ppm: Multiplet resonances for the hydroxyl-bearing methylene and silyl ether groups .

Spectroscopic DataValues
¹H-NMR (CDCl₃)δ 5.65 (bs, 1H), 5.45 (bs, 1H)
¹³C-NMRδ 134.2 (C=C), 63.8 (CH₂OH)
ESI-MS (m/z)202.37 [M+H]⁺

Synthesis and Optimization

Enantioselective Protection Strategies

The synthesis of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol typically involves silylation of the corresponding diol precursor. A representative procedure from Organic Syntheses outlines the use of tert-butyldimethylsilyl chloride (TBSCl) and triethylamine in dichloromethane at 4°C, achieving quantitative protection of the hydroxyl group .

Stepwise Protocol:

  • Silylation:

    • A solution of 4-hydroxybut-2-en-1-ol (10 mmol) in CH₂Cl₂ (50 mL) is treated with TBSCl (1.1 equiv) and Et₃N (1.2 equiv) at 0–4°C.

    • The reaction stirs for 16 hours at room temperature, followed by aqueous workup (water and brine) and drying over MgSO₄ .

  • Purification:

    • The crude product is purified via flash chromatography (hexane:ethyl acetate = 9:1), yielding the TBS-protected alcohol as a clear oil (85% yield) .

Stereochemical Control

The (E)-configuration is preserved during synthesis by leveraging steric hindrance from the TBS group. Computational studies suggest that the bulky silyl ether destabilizes the (Z)-isomer, favoring the (E)-geometry .

Physicochemical Properties

Stability and Reactivity

  • Hydrolytic Stability: The TBS group resists hydrolysis under mildly acidic or basic conditions, making the compound suitable for multi-step syntheses.

  • Thermal Stability: Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) .

PropertyValue
Boiling Point285–290°C (estimated)
LogP (Octanol-Water)3.2 ± 0.3
Hydrogen Bond Donors1

Applications in Organic Synthesis

Allylic Alkylation

The compound serves as an electrophilic allylic alcohol in enantioselective alkylations. For example, palladium-catalyzed reactions with malonates yield α-allylated products with >90% enantiomeric excess (ee) .

Cross-Coupling Reactions

In gold-catalyzed reactions, the TBS-protected alcohol participates in α-allylic alkylations of aldehydes, enabling access to chiral tertiary alcohols .

Recent Advances

A 2024 study demonstrated the compound’s utility in synthesizing thrombin inhibitors via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The TBS group facilitated regioselective functionalization without side reactions .

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